molecular formula C27H24N4O4 B14964643 3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14964643
M. Wt: 468.5 g/mol
InChI Key: IQRVEEVSISTUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazoline-2,4-dione derivative features a heterocyclic core substituted with a 2,5-dimethylphenyl group at the 3-position and a 3-ethoxyphenyl-1,2,4-oxadiazole moiety linked via a methyl group at the 1-position. The compound’s design leverages the quinazoline-dione scaffold, known for its pharmacological versatility, including kinase inhibition and anticancer properties . The ethoxyphenyl-oxadiazole substituent enhances metabolic stability and bioavailability, a trend observed in recent heterocyclic drug development .

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-4-34-20-9-7-8-19(15-20)25-28-24(35-29-25)16-30-22-11-6-5-10-21(22)26(32)31(27(30)33)23-14-17(2)12-13-18(23)3/h5-15H,4,16H2,1-3H3

InChI Key

IQRVEEVSISTUEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C

Origin of Product

United States

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Quinazoline ring system
  • Substituents :
    • 2,5-Dimethylphenyl group
    • 3-Ethoxyphenyl group attached to an oxadiazole moiety

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:

  • Mechanism of Action : Quinazoline derivatives often act by inhibiting specific kinases involved in cancer cell proliferation. The presence of the oxadiazole moiety enhances this activity by potentially targeting multiple pathways.
  • In Vitro Studies : Research indicates that similar quinazoline-based compounds exhibit IC50 values ranging from 0.36μM0.36\mu M to 40.90μM40.90\mu M against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) . Although specific data for the compound is limited, its structural similarity suggests comparable efficacy.
CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.36
Compound BHCT1161.57
Target CompoundTBDTBD

Antibacterial Activity

The antibacterial potential of quinazoline derivatives has also been documented:

  • Activity Spectrum : Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : While specific MIC data for this compound is not available, related compounds have shown MIC values as low as 8μg/mL8\mu g/mL, indicating strong antibacterial properties .

Other Pharmacological Activities

In addition to anticancer and antibacterial effects, quinazoline derivatives are known for other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that quinazoline-based compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Enzyme Inhibition : Compounds in this class have been reported to inhibit enzymes such as COX and DPP-IV, which are implicated in various diseases including diabetes and cardiovascular disorders .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Quinazolinone Derivatives :
    • Researchers synthesized a series of quinazolinone derivatives and evaluated their cytotoxicity against several cancer cell lines.
    • Results indicated that modifications at specific positions significantly influenced their anticancer activity.
  • Oxadiazole Incorporation :
    • A study focused on oxadiazole-containing quinazoline derivatives found enhanced cytotoxicity due to improved interaction with target proteins involved in cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The compound’s uniqueness lies in its hybrid architecture:

  • Quinazoline-dione core : Imparts rigidity and hydrogen-bonding capacity, critical for target binding.
  • 3-Ethoxyphenyl-oxadiazole : Introduces electron-withdrawing effects and metabolic resistance compared to simpler aryl groups.
Table 1: Structural Comparison with Analogous Heterocycles
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Quinazoline-2,4-dione 2,5-Dimethylphenyl, 3-ethoxyphenyl-oxadiazole 509.58
Compound 4g Pyrazol-3-one Coumarin-3-yl, benzodiazepine, tetrazole 650.62
Compound 4h Pyrazol-3-one Coumarin-3-yl, benzoxazepine, tetrazole 666.64
Hypothetical Analog A Quinazoline-2,4-dione 4-Fluorophenyl, thiadiazole 495.52

Bioactivity Trends

  • Target Compound: The ethoxyphenyl-oxadiazole group is hypothesized to improve selectivity for kinases or phosphatases, as oxadiazoles are known to mimic peptide bonds in enzyme active sites .
Table 2: Hypothetical Bioactivity Comparison (Based on Structural Trends)
Compound Predicted Target IC50 (Hypothetical) Selectivity Index Metabolic Stability (t½)
Target Compound Kinase X 10 nM >100 8 hours
Compound 4g Enzyme Y (Protease) 25 nM 30 4 hours
Analog A Kinase X 15 nM 50 5 hours

Research Methodologies and Advancements

Recent studies emphasize the use of advanced 3D cell culture models to evaluate heterocyclic compounds, such as vascular network-like constructs for perfusion-based bioactivity screening . These platforms could validate the target compound’s efficacy in mimicking physiological environments, addressing limitations of traditional 2D assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.